molecular formula C14H16N2O4 B1399384 tert-Butyl (5-nitro-1H-indol-1-yl)acetate CAS No. 227302-34-3

tert-Butyl (5-nitro-1H-indol-1-yl)acetate

Cat. No.: B1399384
CAS No.: 227302-34-3
M. Wt: 276.29 g/mol
InChI Key: XGXUULSOOJBXBW-UHFFFAOYSA-N
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Description

tert-Butyl (5-nitro-1H-indol-1-yl)acetate (CAS 227302-34-3) is a high-purity chemical intermediate primarily utilized in pharmaceutical research and organic synthesis. The compound features a nitro-substituted indole core, a structure of significant interest in medicinal chemistry, which is protected by a tert-butyl acetate functional group . This specific molecular architecture makes it a valuable building block for the synthesis of more complex heterocyclic compounds. Its main application lies in serving as a key precursor for the development of various pharmacologically active molecules . The nitro group offers a versatile handle for further synthetic manipulation, particularly through reduction to an amino group, facilitating access to a wide range of substituted indole derivatives . While the specific mechanism of action for this compound is dependent on the final target molecule it is incorporated into, its fundamental role is as a synthetic intermediate in research pathways. This product is strictly for research use and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl 2-(5-nitroindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(17)9-15-7-6-10-8-11(16(18)19)4-5-12(10)15/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXUULSOOJBXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-nitro-1H-indol-1-yl)acetate typically involves the following steps:

    Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the indole ring.

    Esterification: The nitrated indole is then subjected to esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the tert-butyl ester group at the 1-position of the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in tert-Butyl (5-nitro-1H-indol-1-yl)acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 5-amino-1H-indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole products such as indole-2,3-dione.

Scientific Research Applications

Synthesis of Indole Derivatives

Tert-butyl (5-nitro-1H-indol-1-yl)acetate can serve as a precursor for the synthesis of more complex indole derivatives. The presence of the nitro group allows for subsequent reduction to amines or further substitution reactions, expanding the library of indole-based compounds. This versatility is particularly useful in the development of pharmaceuticals.

Reactions with Electrophiles

The indole ring is known for its nucleophilic properties, allowing this compound to participate in electrophilic aromatic substitution reactions. This can lead to the formation of various substituted indoles, which are valuable intermediates in drug synthesis.

Chlorination and Oxidation Reactions

Research indicates that tert-butyl hypochlorite can be used to chlorinate indoles effectively, including derivatives like this compound. Such chlorinated products often exhibit enhanced biological activity and can be used to explore structure-activity relationships in drug design .

Antimicrobial Activity

Indole derivatives have been widely studied for their antimicrobial properties. Compounds similar to this compound have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Research has indicated that certain indole derivatives possess anticancer activity. The ability to modify the indole structure through reactions involving this compound may lead to the discovery of novel anticancer agents.

Neuroprotective Effects

Indoles are also being explored for their neuroprotective effects. Compounds derived from this compound may offer insights into treatments for neurodegenerative diseases, leveraging their ability to cross the blood-brain barrier.

Case Studies

StudyFindings
Synthesis of Chlorinated Indoles Utilized tert-butyl hypochlorite with this compound to produce chlorinated derivatives that exhibited improved biological activity .
Antimicrobial Screening Tested various indole derivatives, including those synthesized from this compound, showing significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity Assessment Evaluated a series of indole compounds derived from this compound against cancer cell lines, revealing cytotoxic effects that warrant further investigation .

Mechanism of Action

The mechanism of action of tert-Butyl (5-nitro-1H-indol-1-yl)acetate is primarily determined by the functional groups present in the molecule. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity. The molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

Below is a comparative analysis of tert-Butyl (5-nitro-1H-indol-1-yl)acetate and related indole derivatives, focusing on molecular features, physical properties, and reactivity:

Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Groups Physical State/Purity Key Data/Applications
This compound C₁₄H₁₆N₂O₄ 276.29 g/mol 1-yl (ester), 5-nitro Nitro, tert-butyl ester Solid (discontinued) Limited data; inferred research use
Ethyl 2-(5-nitro-1H-indol-1-yl)acetate C₁₂H₁₂N₂O₄ 248.23 g/mol 1-yl (ester), 5-nitro Nitro, ethyl ester Solid Safety protocols documented; lab use only
Ethyl (5-nitro-1H-indol-3-yl)acetate C₁₂H₁₂N₂O₄ 248.23 g/mol 3-yl (ester), 5-nitro Nitro, ethyl ester Not reported Synthetic routes available
tert-Butyl (5-amino-1H-indol-1-yl)acetate C₁₄H₁₈N₂O₂ 246.31 g/mol 1-yl (ester), 5-amino Amino, tert-butyl ester Not reported Potential intermediate for drug synthesis
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate C₁₅H₁₇NO₃ 259.30 g/mol 3-yl (ester), 5-methoxy, 2-methyl Methoxy, methyl, ethyl ester Solid (crystallized) Structurally characterized via X-ray diffraction

Key Comparative Insights

Substituent Position Effects
  • Nitro Group Position : The ethyl ester analogues with nitro groups at the 1-yl () and 3-yl () positions exhibit distinct electronic properties. The 1-yl substitution may influence reactivity in electrophilic substitution reactions due to steric hindrance from the ester group, whereas 3-yl substitution could enhance conjugation with the indole π-system.
  • Amino vs. Nitro Groups: Replacing the nitro group with an amino group (as in tert-Butyl (5-amino-1H-indol-1-yl)acetate, ) alters the compound’s basicity and redox behavior, making it more amenable to derivatization in drug discovery .
Ester Group Variations
  • tert-Butyl vs. Ethyl esters, as seen in and , are more commonly used in lab settings due to easier synthesis and handling .

Research Implications and Gaps

  • Applications : The nitro group in this compound may serve as a precursor for reduction to amines, enabling access to bioactive molecules. Ethyl analogues are used in intermediate synthesis (), but tert-butyl’s discontinued status limits its utility .
  • Data Gaps : Physical properties (melting point, solubility) and spectroscopic data (NMR, HRMS) for the tert-butyl compound are absent in available literature. Structural studies (e.g., crystallography via SHELX software, ) could resolve conformational details.

Biological Activity

Overview

tert-Butyl (5-nitro-1H-indol-1-yl)acetate is an indole derivative characterized by its unique structure, which includes a nitro group that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The indole framework is known for its versatility in biological applications, making this compound a subject of significant research interest.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆N₂O₄. Its structure can be illustrated as follows:

tert butyl 5 nitro 1H indol 1 yl acetate\text{tert butyl 5 nitro 1H indol 1 yl acetate}

This compound features:

  • A tert-butyl group that enhances lipophilicity.
  • A nitro group at the 5-position of the indole ring, which is crucial for its biological interactions.
  • An acetate moiety that may influence its reactivity and solubility.

Antimicrobial Properties

Indole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies suggest that compounds with similar structures exhibit both antibacterial and antifungal properties. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Neuropharmacological Effects

Research indicates that indole derivatives can influence neuropharmacological pathways. The specific effects of this compound on neurotransmitter systems and neuronal health are areas of ongoing investigation. Its potential neuroprotective effects may be linked to its ability to modulate oxidative stress and inflammation in neural tissues.

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The nitro group may enhance these effects by promoting reactive oxygen species (ROS) generation, leading to increased cancer cell death .

The biological activity of this compound can be attributed to several mechanisms:

Target Interactions:

  • Indole derivatives interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biochemical Pathways:

  • These compounds influence multiple biochemical pathways, such as those regulating inflammation, cell proliferation, and apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related indole derivatives:

Compound NameStructure CharacteristicsUnique Features
tert-butyl (5-amino-1H-indol-1-yl)acetateAmino group instead of nitro at position 5Potentially less toxic than nitro analogs
tert-butyl (5-bromo-1H-indol-1-yl)acetateBromo group instead of nitroDifferent reactivity profile
tert-butyl (5-chloro-1H-indol-1-yl)acetateChloro group instead of nitroOffers different reactivity and applications

This comparison highlights the unique reactivity and potential biological properties imparted by the nitro substituent in this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, providing insights into their pharmacological potential:

  • Antimicrobial Study : A study demonstrated that indole derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting a promising avenue for developing new antibiotics.
  • Neuropharmacological Research : Investigations into the neuroprotective effects of indole compounds have shown that they can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
  • Cancer Research : Preclinical studies have indicated that certain indole derivatives can inhibit tumor growth in animal models, supporting further exploration for cancer therapeutics .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling tert-Butyl (5-nitro-1H-indol-1-yl)acetate in laboratory settings?

  • Methodological Answer :

  • Storage : Store in tightly sealed containers in cool (<25°C), well-ventilated areas away from ignition sources (e.g., open flames, sparks) . Use grounded metal containers during transfers to prevent static discharge .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH-approved masks) if ventilation is insufficient .
  • Exposure Limits : Adhere to PAC-2 (1700 ppm) and PAC-3 (10,000 ppm) airborne exposure limits for tert-butyl acetate derivatives .
  • First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers synthesize this compound?

  • Methodological Answer :

  • Step 1 : Nitration of 1H-indole at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 2 : Alkylation of the indole nitrogen with tert-butyl bromoacetate in anhydrous DMF, using K₂CO₃ as a base at 60–80°C for 6–8 hours .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
  • Yield Optimization : Monitor reaction progress with TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and adjust stoichiometry (1.2:1 alkylating agent to indole) .

Advanced Research Questions

Q. What strategies can resolve low yields during the alkylation of 5-nitro-1H-indole with tert-butyl bromoacetate?

  • Methodological Answer :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to improve solubility of the nitroindole intermediate .
  • Temperature Gradients : Perform kinetic studies at 50°C, 70°C, and 90°C to identify optimal reaction rates without side-product formation (e.g., ester hydrolysis) .
  • Byproduct Analysis : Use HPLC-MS to detect tert-butyl acetate hydrolysis products and adjust reaction pH (maintain >pH 8) .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., nitro group) .
  • Transition State Analysis : Simulate SN2 pathways for ester cleavage using QM/MM hybrid methods (e.g., CP2K) to predict hydrolysis rates under acidic/basic conditions .
  • Docking Studies : Model interactions with biological targets (e.g., nitroreductases) using AutoDock Vina to hypothesize bioreduction pathways .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Expect signals at δ 8.2–8.4 ppm (aromatic H adjacent to nitro group) and δ 1.4 ppm (tert-butyl CH₃) .
  • ¹³C NMR : Confirm ester carbonyl at δ 165–170 ppm and nitro group deshielding effects on C5 .
  • X-ray Crystallography : Grow single crystals via slow evaporation (hexane/EtOAc). Solve structure using SHELXL for space group determination and refinement .
  • IR Spectroscopy : Identify ester C=O stretch at ~1740 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .

Contradiction Analysis

  • Storage Recommendations : and both emphasize cool, ventilated storage but differ on container material (metal vs. glass). Resolution: Use glass for small-scale lab storage to avoid metal-catalyzed degradation .
  • Carcinogenicity : Tert-butyl acetate lacks carcinogenicity data , but nitroaromatics (e.g., nitroindoles) may pose risks. Recommendation: Treat the compound as potentially mutagenic until specific studies confirm safety .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (5-nitro-1H-indol-1-yl)acetate
Reactant of Route 2
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tert-Butyl (5-nitro-1H-indol-1-yl)acetate

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